1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
CAS No.: 2788-73-0
Cat. No.: VC21319387
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2788-73-0 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-ethyl-2-methylbenzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15) |
Standard InChI Key | CSZOHYLMFSLLFZ-UHFFFAOYSA-N |
SMILES | CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C |
Canonical SMILES | CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid consists of a benzimidazole scaffold with an ethyl group at the N1 position, a methyl group at the C2 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups creates a molecule with both acidic and basic properties, making it valuable for various chemical transformations and applications.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 2788-73-0 |
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-ethyl-2-methylbenzimidazole-5-carboxylic acid |
InChI | InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15) |
InChIKey | CSZOHYLMFSLLFZ-UHFFFAOYSA-N |
The compound possesses a heterocyclic structure with two nitrogen atoms within the imidazole ring fused to a benzene ring, creating the characteristic benzimidazole scaffold. The ethyl group attached to the N1 position affects the electronic distribution within the imidazole ring, while the carboxylic acid functional group at the C5 position contributes to its acidity and hydrogen-bonding capabilities .
Structural Comparison with Related Compounds
The structural features of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid distinguish it from related benzimidazole derivatives:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | C₁₁H₁₂N₂O₂ | Reference compound |
2-Methyl-1H-benzimidazole-5-carboxylic acid | C₉H₈N₂O₂ | Lacks N1-ethyl substitution |
Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | C₁₃H₁₆N₂O₂ | Contains ethyl ester instead of carboxylic acid |
1-Ethyl-2-methyl-1H-benzoimidazole-5-carbaldehyde | C₁₁H₁₂N₂O | Contains aldehyde instead of carboxylic acid |
These structural variations significantly impact the compounds' physicochemical properties, including solubility, acidity, and reactivity patterns .
Physicochemical Properties
The physicochemical properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid determine its behavior in chemical reactions, biological systems, and formulation processes.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 204.22 g/mol |
LogP | 2.0628 |
PSA (Polar Surface Area) | 55.12000 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
HS Code | 2933990090 |
The moderate LogP value of 2.0628 indicates a balanced lipophilicity profile, suggesting potential membrane permeability while maintaining some water solubility. This balance is particularly relevant for pharmaceutical applications where both aqueous solubility and membrane permeation are desired characteristics .
Spectroscopic Properties
Spectroscopic data for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid provides valuable information for structural confirmation and purity assessment. While specific spectroscopic data for this exact compound is limited in the provided sources, related benzimidazole carboxylic acids exhibit characteristic spectral patterns:
Spectroscopic Method | Key Features |
---|---|
FT-IR | Characteristic C=O stretching (~1700 cm⁻¹), N-H stretching, and C=N vibrations |
NMR (¹H) | Signals for aromatic protons (δ 7-8 ppm), N-CH₂-CH₃ (δ 4.0-4.5 ppm), and CH₃ (δ 2.5-2.7 ppm) |
NMR (¹³C) | Signals for carboxylic carbon (~170 ppm), aromatic carbons, and alkyl carbons |
Theoretical and experimental investigations of related compounds such as 2-methyl-1H-benzimidazole-5-carboxylic acid have employed advanced spectroscopic techniques including FT-IR, Dispersive Raman, and NMR to elucidate their structural and vibrational characteristics .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and related benzimidazole derivatives.
Conventional Synthesis Routes
The synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid typically involves a multi-step process:
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Formation of the benzimidazole core structure through cyclization reactions
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Introduction of substituents at specific positions
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Oxidation or functional group transformations to obtain the carboxylic acid moiety
One common approach involves the reaction of appropriately substituted o-phenylenediamines with carboxylic acid derivatives, followed by N-alkylation and oxidation steps.
One-Pot Synthesis Methods
Recent advances in synthetic methodologies have enabled more efficient approaches. One notable method involves heterocyclization reactions under optimized conditions:
Reaction Step | Reagents | Conditions | Yield |
---|---|---|---|
Heterocyclization | Substituted o-phenylenediamine, carboxylic acid derivatives | Na₂S₂O₄, DMSO, 90°C | Moderate to high |
N-Alkylation | Alkyl halide (ethyl bromide/iodide) | Base (K₂CO₃), DMF | Good |
Hydrolysis | Ethyl ester intermediate | NaOH, EtOH, reflux | Excellent |
Modern Synthetic Approaches
Contemporary synthetic methods emphasize greener approaches with reduced environmental impact:
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Microwave-assisted synthesis for reduced reaction times and energy consumption
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Catalyst-mediated selective transformations
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Flow chemistry protocols for continuous production
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Enzymatic or biocatalytic approaches for specific transformations
These modern approaches align with sustainable chemistry principles while potentially improving yield and purity profiles of the target compound .
Structural Analysis and Electronic Properties
Advanced computational and experimental methods have been employed to investigate the structural and electronic properties of benzimidazole derivatives.
Computational Studies
Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactivity of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid:
Property | Method | Findings |
---|---|---|
Molecular Geometry | DFT (B3LYP/cc-pVDZ) | Planar benzimidazole core with slight deviation of substituents from planarity |
HOMO-LUMO Gap | DFT calculation | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) | Computational mapping | Reveals electron-rich and electron-deficient regions |
These computational studies elucidate the relationship between structural features and chemical behavior, guiding rational design of derivatives with tailored properties .
Natural Bond Orbital (NBO) Analysis
NBO analysis, as performed on related benzimidazole compounds, provides detailed insights into the electronic structure, including:
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Bond order and hybridization states
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Charge distribution patterns
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Intramolecular interactions and stabilizing effects
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Delocalization phenomena and resonance contributions
These electronic characteristics significantly influence the compound's reactivity patterns, acid-base properties, and intermolecular interactions .
Applications and Research Significance
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and its derivatives have gained attention for various applications due to their versatile structural features.
Pharmaceutical Research
Benzimidazole derivatives, including carboxylic acid-functionalized variants, exhibit diverse biological activities:
Biological Activity | Mechanism | Relevance |
---|---|---|
Antimicrobial | Enzyme inhibition, membrane disruption | Potential antibacterial and antifungal agents |
Anticancer | Multiple targets including kinase inhibition | Novel anticancer drug candidates |
Anti-inflammatory | Modulation of inflammatory pathways | Management of inflammatory conditions |
Antiviral | Viral enzyme inhibition | Development of antiviral therapeutics |
The carboxylic acid functionality provides an anchor point for further derivatization, enabling the creation of prodrugs, conjugates, and modified analogs with improved pharmacokinetic properties .
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis:
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Precursor for more complex benzimidazole-containing structures
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Intermediate in the synthesis of biologically active compounds
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Component in the preparation of materials with specialized properties
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Model compound for studying reaction mechanisms and methodologies
Its functionalized structure allows for selective transformations, making it a versatile synthon in medicinal chemistry and materials science .
Material Science Applications
Beyond pharmaceutical applications, benzimidazole derivatives contribute to material science:
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Development of corrosion inhibitors
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Design of advanced polymeric materials
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Creation of chemical sensors and recognition systems
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Formulation of specialty catalysts and ligands
The specific structural features of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, particularly its hydrogen-bonding capabilities and electronic properties, make it suitable for these diverse applications.
Experimental Research and Characterization Techniques
Research on 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and related compounds employs various experimental techniques for comprehensive characterization.
Spectroscopic Analysis Methods
Technique | Information Obtained | Significance |
---|---|---|
FT-IR | Functional group identification | Confirms presence of carboxylic acid, N-H, and other key functionalities |
Dispersive Raman | Vibrational modes and structural features | Complementary to IR for structural confirmation |
¹H and ¹³C NMR | Detailed structural information | Precise determination of substitution patterns and purity |
Mass Spectrometry | Molecular weight and fragmentation patterns | Structural confirmation and identification of impurities |
These techniques collectively provide a comprehensive structural profile, essential for confirming synthetic success and compound identity .
Thermal Analysis and Stability Studies
Thermal analysis techniques provide insights into the compound's physical properties and stability:
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Differential Scanning Calorimetry (DSC) for melting point determination and phase transitions
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Thermogravimetric Analysis (TGA) for thermal stability assessment
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Hot-stage microscopy for visual observation of thermal behavior
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Accelerated stability studies under varied conditions
These analyses are critical for understanding storage requirements, processing conditions, and potential formulation considerations .
Future Research Directions
Current research trends suggest several promising avenues for future investigation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.
Synthetic Methodology Development
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Development of more efficient and greener synthetic routes
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Exploration of selective functionalization methods
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Investigation of asymmetric synthesis approaches for chiral derivatives
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Scale-up optimization for industrial applications
These methodological advances would enhance accessibility and expand the compound's utility in various research contexts .
Structure-Activity Relationship Studies
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Systematic modification of substituents to understand their impact on biological activity
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Exploration of heterocyclic isosteres and bioisosteres
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Investigation of hybrid molecules incorporating the benzimidazole scaffold
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Computational modeling to predict activity profiles of novel derivatives
Such studies would contribute to the rational design of improved compounds for specific applications .
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